molecular formula C21H21N3O5 B14934289 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-hydroxyquinazolin-4(3H)-one

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-hydroxyquinazolin-4(3H)-one

Cat. No.: B14934289
M. Wt: 395.4 g/mol
InChI Key: XIBBACFVSGDIDX-UHFFFAOYSA-N
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Description

3-{2-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is fused with an isoquinoline moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with a suitable quinazolinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-{2-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-2,4(1H,3H)-QUINAZOLINEDIONE stands out due to its unique combination of the quinazolinone and isoquinoline moieties, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse scientific research applications make it a valuable compound for further exploration .

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

3-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C21H21N3O5/c1-28-17-9-13-7-8-23(11-14(13)10-18(17)29-2)19(25)12-24-20(26)15-5-3-4-6-16(15)22-21(24)27/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,22,27)

InChI Key

XIBBACFVSGDIDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O)OC

Origin of Product

United States

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